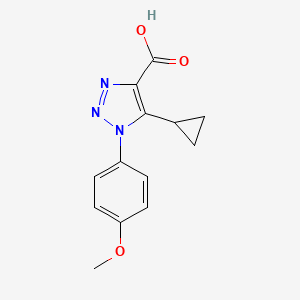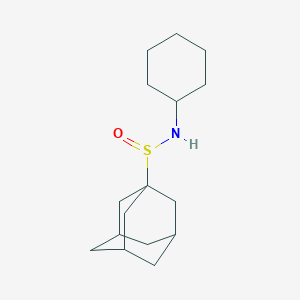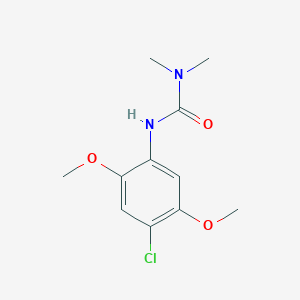
5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H13N3O3 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.09569129 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structure Analysis
Synthesis Pathways : This compound has been synthesized through a two-step process involving the click Dimroth reaction and acid amidation. This process is critical for the formation of homodimers and ribbons in the extended structure, which are interconnected by hydrogen bonds (Pokhodylo, Slyvka, & Pavlyuk, 2020).
Crystal and Molecular Structures : The compound has been studied for its crystal and molecular structure, showing significant delocalization of π-electron density within the triazole ring, which is crucial for understanding its chemical properties (Boechat et al., 2010).
Chemical Properties and Reactions
Chemical Reactivity : Research has shown that the compound can undergo various chemical reactions, such as alkylation and nitration, leading to the formation of different derivatives. This versatility is important for creating a range of biologically active compounds (Shtabova et al., 2005).
Synthesis of Ethyl 1,2,4-Triazole-3-Carboxylates : The compound serves as a building block in the synthesis of important organic compounds, such as ethyl 1,2,4-triazole-3-carboxylates, which are essential in various organic syntheses (Khomenko, Doroschuk, & Lampeka, 2016).
Applications in Bioactive Compound Synthesis
Antiproliferative Activity : A molecule synthesized using this compound has shown significant inhibitory activity against some cancer cell lines, highlighting its potential in the development of anticancer drugs (Lu et al., 2021).
Biological Activity of Triazole Analogues : The compound has been used in the synthesis of novel triazole analogues with antibacterial properties, suggesting its use in the development of new antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).
Propiedades
IUPAC Name |
5-cyclopropyl-1-(4-methoxyphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-10-6-4-9(5-7-10)16-12(8-2-3-8)11(13(17)18)14-15-16/h4-8H,2-3H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGROOQAMVOZWDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5002305.png)
![1-ethoxy-2-[4-(3-methylphenoxy)butoxy]benzene](/img/structure/B5002315.png)

![N-[4-[[3-(4-acetamidoanilino)quinoxalin-2-yl]amino]phenyl]acetamide](/img/structure/B5002331.png)
![diethyl 3-methyl-5-{[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5002337.png)

![1-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5002357.png)
![ethyl 4-[({[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B5002362.png)
![N-[2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5002370.png)
![methyl 4-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5002375.png)
![17-(1,3-Benzodioxol-5-yl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B5002387.png)
![3-{[(3-bromophenyl)amino]methyl}-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5002394.png)

![1-[(2,6-dichlorophenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5002411.png)
